molecular formula C9H4F15NO B12742730 N-Methylpentadecafluorooctanamide CAS No. 89685-56-3

N-Methylpentadecafluorooctanamide

Katalognummer: B12742730
CAS-Nummer: 89685-56-3
Molekulargewicht: 427.11 g/mol
InChI-Schlüssel: CERVYTOBGGCMJN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Methylpentadecafluorooctanamide typically involves the reaction of perfluorooctanoyl fluoride with methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

C8F15COF+CH3NH2C8F15CONHCH3+HF\text{C8F15COF} + \text{CH3NH2} \rightarrow \text{C8F15CONHCH3} + \text{HF} C8F15COF+CH3NH2→C8F15CONHCH3+HF

This reaction is usually performed in an inert atmosphere to prevent any side reactions with moisture or oxygen. The reaction temperature is maintained at a low level to control the exothermic nature of the reaction .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors with precise control over temperature, pressure, and reactant concentrations. The use of automated systems ensures consistent product quality and high yield. The purification of the final product is achieved through distillation and recrystallization techniques .

Analyse Chemischer Reaktionen

Types of Reactions

N-Methylpentadecafluorooctanamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield primary amines .

Wissenschaftliche Forschungsanwendungen

N-Methylpentadecafluorooctanamide has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism by which N-Methylpentadecafluorooctanamide exerts its effects involves its interaction with specific molecular targets. The compound’s fluorinated structure allows it to interact with hydrophobic regions of proteins and membranes, altering their function. This interaction can affect various cellular pathways, including signal transduction and metabolic processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-Methylperfluorooctanesulfonamide
  • N-Methylperfluorooctanoic acid
  • Perfluorooctanamide

Uniqueness

N-Methylpentadecafluorooctanamide is unique due to its specific combination of a methyl group and a highly fluorinated carbon chain. This structure imparts exceptional thermal and chemical stability, making it more resistant to degradation compared to similar compounds. Additionally, its specific reactivity profile allows for unique applications in various fields .

Eigenschaften

CAS-Nummer

89685-56-3

Molekularformel

C9H4F15NO

Molekulargewicht

427.11 g/mol

IUPAC-Name

2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluoro-N-methyloctanamide

InChI

InChI=1S/C9H4F15NO/c1-25-2(26)3(10,11)4(12,13)5(14,15)6(16,17)7(18,19)8(20,21)9(22,23)24/h1H3,(H,25,26)

InChI-Schlüssel

CERVYTOBGGCMJN-UHFFFAOYSA-N

Kanonische SMILES

CNC(=O)C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.